REACTION_CXSMILES
|
[C:1]([NH:4][C:5]1[CH:13]=[CH:12][C:8]([C:9](O)=[O:10])=[CH:7][N:6]=1)(=[O:3])[CH3:2].NC1C=CC(C(O)=O)=CN=1.CN1CCOCC1.ClC(OCC)=O.[H-].[Al+3].[Li+].[H-].[H-].[H-].[OH-].[Na+]>C1COCC1.O>[OH:10][CH2:9][C:8]1[CH:12]=[CH:13][C:5]([NH:4][C:1](=[O:3])[CH3:2])=[N:6][CH:7]=1 |f:4.5.6.7.8.9,10.11|
|
Name
|
|
Quantity
|
219 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC1=NC=C(C(=O)O)C=C1
|
Name
|
|
Quantity
|
0.8 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0.4 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=NC=C(C(=O)O)C=C1
|
Name
|
|
Quantity
|
123 mg
|
Type
|
reactant
|
Smiles
|
CN1CCOCC1
|
Name
|
|
Quantity
|
132 mg
|
Type
|
reactant
|
Smiles
|
ClC(=O)OCC
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
25.4 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
are then added dropwise
|
Type
|
STIRRING
|
Details
|
The reaction mixture is stirred for 8 h
|
Duration
|
8 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction solution is then cooled to 0° C.
|
Type
|
TEMPERATURE
|
Details
|
after warming to RT
|
Type
|
STIRRING
|
Details
|
the mixture is stirred at this temperature for 8 h
|
Duration
|
8 h
|
Type
|
FILTRATION
|
Details
|
The mixture is filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
The crude product that remains is used for the subsequent reaction without further purification
|
Name
|
|
Type
|
|
Smiles
|
OCC=1C=CC(=NC1)NC(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |